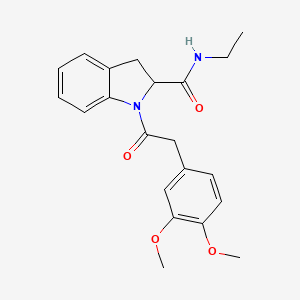

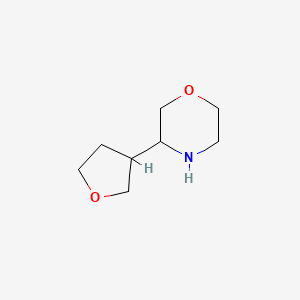

![molecular formula C19H32BNO5 B2473651 tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate CAS No. 1802892-47-2](/img/structure/B2473651.png)

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate

Vue d'ensemble

Description

Tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate is a useful research compound. Its molecular formula is C19H32BNO5 and its molecular weight is 365.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Characterization of Organic Aerosols

A study by Aiken et al. (2008) used a high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) to quantify the elemental composition of bulk organic aerosols (OA), including atomic oxygen-to-carbon (O/C) ratios. This method characterized the oxidation state of OA and distinguished between primary OA (POA) and secondary OA (SOA) based on O/C ratios. The application was demonstrated in an urban environment, indicating the dynamic nature of aerosol compositions due to primary emissions and photochemical processing (Aiken et al., 2008).

2. Soil Organic Carbon Measurement

Senesi & Senesi (2016) discussed the use of laser-induced breakdown spectroscopy (LIBS) for quantitatively measuring soil organic carbon (OC). This approach addresses the crucial role of accurately determining soil C pools and inventories, which is essential for sustainable management of terrestrial OC and mitigating the impact of increasing CO2 concentration in the atmosphere (Senesi & Senesi, 2016).

3. Elemental Ratio Measurements in Organic Compounds

Canagaratna et al. (2014) evaluated measurements of atomic oxygen-to-carbon (O : C) and other elemental ratios in organic aerosol (OA) particles using the Aerodyne high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS). This study contributed to understanding the sources, chemical evolution, and effects of OA by providing detailed elemental compositions (Canagaratna et al., 2014).

4. Carbon-Oxygen Equilibrium in Graphite

Jakobsson & Óskarsson (1994) studied the fluid system C-O in equilibrium with graphite at high pressures and temperatures. Their experimental results contribute to understanding the interactions in the C-O system under varying conditions, relevant for geological and material science research (Jakobsson & Óskarsson, 1994).

5. Study of C+NO and C+O2 Reactions

Bergeat et al. (1999) conducted a study on the reactions of C+NO and C+O2, providing insights into the chemical kinetics and reaction pathways at the molecular level. This research is significant for understanding fundamental chemical processes involving carbon and oxygen (Bergeat et al., 1999).

6. Isotope Measurements in Airborne Particulate

Huang et al. (2006) developed a method to measure ^13C/^12C ratios of individual carbon fractions in airborne particulate matter. This approach provides new insights into the source characterization and apportionment of ambient particulate matter, with significant implications for environmental and atmospheric studies (Huang et al., 2006).

7. Biogenic Component Estimation in Airborne Particles

Hidy et al. (2004) described a method to estimate the fraction of secondary fine particles from the biogenic component of volatile organic compounds (VOCs) in the atmosphere. This study contributes to understanding the environmental impacts of biogenic and anthropogenic sources on air quality (Hidy et al., 2004).

Propriétés

IUPAC Name |

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO5/c1-17(2,3)24-16(23)9-8-15(22)21-12-10-14(11-13-21)20-25-18(4,5)19(6,7)26-20/h10H,8-9,11-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYXWZZYNKIKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)

![methyl N-[2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473573.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)